

# Tromantadine adamantane derivatives medicinal chemistry

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tromantadine

CAS No.: 53783-83-8

Cat. No.: S007015

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## Tromantadine and Approved Adamantane-Based Drugs

The adamantane moiety is a key structural feature in several approved drugs. The table below summarizes the core information on these compounds, including **Tromantadine** [1] [2].

| Drug Name                          | Core Structure / Key Feature   | Primary Indications   | Mechanism of Action (if known)  |
|------------------------------------|--|---|---|
| <b>Tromantadine</b><br>[1] [3] [2] | Adamantane derivative with a side chain containing a dimethylaminoethoxy group [3] | Herpes simplex virus (skin infections) [1] [2]; <b>New Indication:</b> Anti-tumor applications (patented) [3] | Antiviral: Believed to act on the viral host cell (e.g., inhibiting viral penetration) [2]. Antitumor: Mechanism under investigation [3]. |
| <b>Amantadine</b> [1]<br>[2]       | Primary amine with a C10H15 alkyl residue (adamantane) [1]                         | Influenza A; Parkinson's disease [1] [2]  | Antiviral: Blocks the M2 ion channel of Influenza A [1]. Neurological: Likely involves NMDA receptor antagonism [2].                      |

| Drug Name                                    | Core Structure / Key Feature  | Primary Indications         | Mechanism of Action (if known)  |
|--|---|-----------------------------|---|
| <b>Rimantadine</b> [1]<br>[2]                | Alpha-methyl derivative of amantadine [1]                           | Influenza A [1] [2]         | Similar to amantadine (M2 ion channel blockade) [1].                      |
| <b>Memantine</b> [1]<br>[2]                  | 1-Amino-3,5-dimethyladamantane [1]                                  | Alzheimer's disease [1] [2] | Non-competitive NMDA receptor antagonist [1].                             |
| <b>Adapalene</b> [1]<br>[2]                  | Adamantyl retinoid (naphthoic acid derivative) [1]                  | Acne [1] [2]                | Retinoid activity, modulates cell differentiation and keratinization [1]. |
| <b>Saxagliptin / Vildagliptin</b> [1]<br>[2] | Dipeptidyl peptidase-4 (DPP-4) inhibitors containing adamantane [1] | Type 2 Diabetes [1] [2]     | Inhibits the DPP-4 enzyme, increasing incretin levels [1].                |

## Current Research and Synthetic Directions

Recent research on adamantane derivatives focuses on expanding their therapeutic potential. Key areas relevant to your query include:

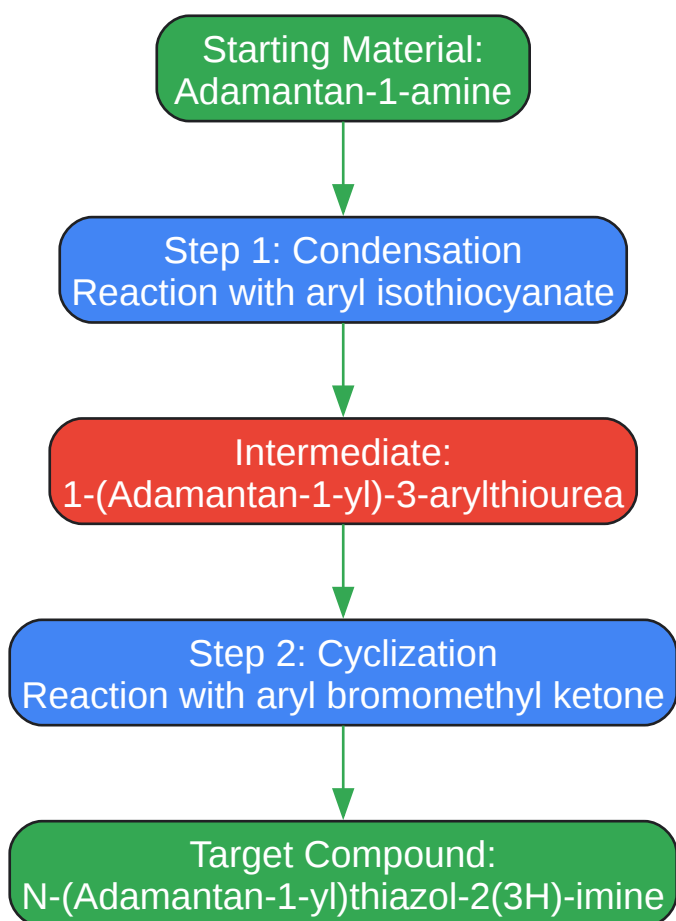
- **Exploration of New Indications:** A significant development is the patent for using **Tromantadine** and its derivatives as anti-tumor pharmaceuticals. These compounds are proposed for treating various cancers, including leukemia, lung cancer, and breast cancer, potentially administered alone or in combination with other chemotherapeutic agents [3].
- **Antimicrobial and Anticancer Hybrids:** Researchers are actively synthesizing new adamantane-based hybrids to combat rising bacterial resistance and explore anticancer applications.
  - **Adamantane-Thiazole Hybrids:** A 2022 study synthesized a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines. Several compounds showed potent broad-spectrum antibacterial activity, and some demonstrated significant anti-proliferative activity against human tumor cell lines, potentially via SIRT1 enzyme inhibition [4].
  - **Schiff Bases and Hydrazone-Hydrazones:** A 2024 study created novel adamantane derivatives with these moieties. Compounds showed promising activity against Gram-positive bacteria like *Staphylococcus epidermidis* and fungi like *Candida albicans*, with cytotoxicity studies indicating they did not significantly affect cell proliferation in tested doses [5].
- **Overcoming Drug Resistance:** In antiviral research, new adamantane-based  $\alpha$ -hydroxycarboxylic acid derivatives are being designed to act as potent blockers of the amantadine-resistant M2-S31N

mutant of Influenza A, showing dual inhibitory activity against both wild-type and resistant viruses [6].

## Experimental & Methodological Considerations

While detailed proprietary protocols are not public, the literature reveals common methodological approaches and important technical challenges.

**Synthesis Workflow** The synthesis of novel adamantane derivatives often follows a multi-step conjugation strategy, as illustrated by the synthesis of adamantane-thiazole hybrids [4]. The general workflow for creating such compounds can be summarized as follows:



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### Key Technical Challenges

- **Solubility and Bioavailability:** A major challenge noted in patent literature is the low water solubility of many adamantane-based compounds (including **Tromantadine** derivatives), which can directly

limit their bioavailability and anticancer activity. Proposed solutions include preparing salts (e.g., using amino or carboxyl groups) to improve water solubility for formulation into injectables [3].

- **Selective Functionalization:** The high chemical stability of the adamantane cage makes its selective functionalization difficult using traditional chemistry. **Biocatalytic methods** using bacterial cytochrome P450 enzymes (e.g., from *Pseudomonas putida*) are being explored for their high regioselectivity in hydroxylating adamantane at specific tertiary C–H bonds under mild conditions [7] [8].

## Key Insights for Research and Development

For researchers and drug development professionals, the following points are worth noting:

- **The Adamantane "Advantage":** The value of the adamantane moiety extends beyond simply increasing lipophilicity. Its rigid, bulky structure can improve receptor binding selectivity, enhance metabolic stability, and facilitate penetration through lipid membranes like the blood-brain barrier [1] [7].
- **Patent Landscape is Active:** The discovery of new biological activities for existing adamantane drugs like **Tromantadine** highlights the importance of monitoring the patent literature for new indications and compound families [3].
- **Embrace Green Chemistry:** Biocatalytic functionalization presents a promising, environmentally friendly alternative to traditional synthesis for creating novel adamantane building blocks with high selectivity [7] [8].

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To cite this document: Smolecule. [Tromantadine adamantane derivatives medicinal chemistry].

Smolecule, [2026]. [Online PDF]. Available at:

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